8-Hydroxy-1-methylquinolinium methyl sulfate
Description
8-Hydroxy-1-methylquinolinium methyl sulfate is a quinolinium derivative characterized by a hydroxyl group at the 8-position, a methyl group at the 1-position, and a methyl sulfate counterion. The methyl sulfate group likely enhances solubility in polar solvents, as seen in sulfonate-containing compounds like sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8), where ionic groups improve hydrophilicity .
Properties
IUPAC Name |
1-methylquinolin-1-ium-8-ol;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEJLLKYVOCJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172630 | |
| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19104-24-6 | |
| Record name | Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19104-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019104246 | |
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| Record name | NSC97231 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97231 | |
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| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-1-methylquinolinium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7I3E60ZR | |
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Preparation Methods
N-Alkylation of Quinoline
The synthesis begins with the N-alkylation of quinoline using dimethyl sulfate as the alkylating agent. This exothermic reaction proceeds in an aromatic solvent such as benzene, yielding N-methylquinolinium methosulfate. The patent specifies that this step is quantitative, producing a deliquescent salt that is stabilized by the solvent .
Reaction Conditions
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Alkylating Agent : Dimethyl sulfate (2.1 equivalents)
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Solvent : Benzene
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Temperature : 40–60°C
The resulting N-methylquinolinium methosulfate is isolated as a crystalline solid, confirmed via NMR .
Catalytic Hydrogenation to Tetrahydroquinoline
The quaternary salt undergoes catalytic hydrogenation to saturate the heterocyclic ring. Platinum oxide (PtO) in methanol under hydrogen gas (45°C, 2.5 hours) achieves full reduction to 1-methyl-1,2,3,4-tetrahydroquinoline.
Hydrogenation Parameters
The product is distilled under vacuum (75–79°C at 1 mmHg) to isolate a light brown oil .
Regioselective Sulfonation at Position 8
Sulfonation introduces a sulfonic acid group at position 8, guided by the electron-donating effects of the tetrahydroquinoline structure. Oleum (20% SO) at 40°C ensures exclusive monosubstitution, confirmed by X-ray diffraction .
Sulfonation Protocol
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Reagent : Oleum (20% SO)
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Temperature : 40°C (controlled to prevent overheating)
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Product : 8-sulfo-1-methyl-1,2,3,4-tetrahydroquinoline
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Isolation : Salting out with NaCl yields a crystalline sodium sulfonate .
Alkali Fusion for Hydroxy Group Formation
The sulfonate undergoes alkali fusion with a NaOH/KOH eutectic mixture (260°C, 6 hours) to replace the sulfonic acid group with a hydroxy group. This step requires rigorous nitrogen purging to prevent oxidation.
Fusion Conditions
The crude product is acidified (HCl, pH 1–2) and extracted into benzene, yielding 8-hydroxy-1-methyl-1,2,3,4-tetrahydroquinoline as a viscous gum .
Esterification with Dimethyl Sulfate
The hydroxyquinoline is esterified with dimethyl sulfate in anhydrous methanol, forming the methyl sulfate counterion. Phosphoric acid (85%) catalyzes the reaction, avoiding sulfonic acid to prevent oxidation .
Esterification Details
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Reagent : Dimethyl sulfate (1.2 equivalents)
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Catalyst : 85% HPO
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Solvent : Methanol
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Temperature : Reflux (65°C)
Purification and Characterization
The final product is purified via low-pressure distillation (150°C at 1.1 mmHg) and recrystallized from methanol. Analytical data include:
Chemical Reactions Analysis
Types of Reactions: D-Ribonolactone undergoes various chemical reactions, including:
Oxidation: Conversion to ribonic acid derivatives.
Reduction: Formation of ribitol.
Substitution: Formation of C-nucleosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Bromine, chromium (VI) reagents, DMSO-based oxidizing systems.
Reduction: Lithium aluminum hydride.
Substitution: Benzylidene protecting groups, acetic anhydride.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: C-nucleosides, 2,3-di-O-acetyl-D-ribonolactone.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities due to the presence of the 8-hydroxyquinoline moiety. These activities include:
- Antimicrobial Effects : Demonstrated efficacy against various bacterial strains.
- Anticancer Properties : In vitro studies have shown potential in inhibiting cancer cell proliferation.
- Antifungal Activity : Effective against certain fungal pathogens.
Chemistry
8-Hydroxy-1-methylquinolinium methyl sulfate serves as a versatile reagent in organic synthesis. It is utilized for:
- Synthesis of Natural Products : Acts as a chiral pool for synthesizing complex molecules.
- Catalysis : Functions as a catalyst in various chemical reactions due to its ability to stabilize transition states.
Biology
In biological research, this compound is employed for:
- Studying Enzyme Inhibition : Used to investigate enzyme activity and inhibition mechanisms.
- Cellular Studies : Assists in understanding cellular processes through fluorescence studies.
Medicine
The medicinal applications include:
- Drug Development : Investigated as a precursor for developing antiviral and anticancer agents.
- Diagnostic Tools : Utilized in assays for detecting specific biological markers.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of 8-hydroxyquinoline derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential for therapeutic development .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism of action involving disruption of bacterial cell membranes .
Data Table of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Organic Synthesis | Acts as a chiral pool; enhances reaction yields |
| Biology | Enzyme Inhibition | Effective in studying enzyme kinetics |
| Medicine | Drug Development | Shows promise as an anticancer agent |
Mechanism of Action
D-Ribonolactone exerts its effects primarily through its role as a chiral intermediate in synthetic chemistry. It acts as a precursor for various biologically active compounds by undergoing specific chemical transformations. For example, it inhibits β-galactosidase of Escherichia coli by binding to the enzyme’s active site .
Comparison with Similar Compounds
Key Observations:
Counterion Influence: The methyl sulfate group in the target compound contrasts with the hydrogen sulfate in 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate, which may alter solubility and crystallinity. Methyl sulfate’s larger size and lower acidity compared to HSO₄⁻ could reduce lattice stability but improve compatibility with organic matrices .
Substituent Effects: The 8-hydroxy group is common in both the target compound and 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate, facilitating hydrogen bonding.
Toxicity and Safety: Unlike the hazardous 1,5,6,7-tetrahydro-1-phenyl-8-quinolinyl methanone (requiring stringent safety measures), the methyl sulfate derivative’s ionic nature may reduce volatility and inhalation risks .
Crystallographic and Computational Insights
Studies on 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate using SHELXTL software revealed a monoclinic crystal system (space group P2₁/c) with intermolecular O–H···O bonds critical for lattice stabilization . Computational modeling of analogous compounds could predict the target compound’s behavior under varying conditions.
Biological Activity
Overview
8-Hydroxy-1-methylquinolinium methyl sulfate (8-HMQMS) is a compound belonging to the class of quinoline derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of 8-HMQMS, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula: CHNOS
- IUPAC Name: 1-methylquinolin-1-ium-8-ol; methyl sulfate
- CAS Number: 19104-24-6
The compound features a hydroxyl group at the 8-position of the quinoline ring, contributing to its biological reactivity.
Compounds with the 8-hydroxyquinoline nucleus, including 8-HMQMS, exhibit a variety of biological activities through several mechanisms:
- Metal Ion Chelation: The hydroxyl group can chelate metal ions, which is crucial for its antimicrobial and anticancer activities.
- DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
- Antioxidant Activity: The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
Antimicrobial Activity
8-HMQMS has demonstrated significant antimicrobial effects against various pathogens. A study indicated that it exhibits inhibitory activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 4 |
These results suggest that 8-HMQMS could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Research has indicated that 8-HMQMS possesses anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer therapeutic agent.
Antioxidant Activity
The antioxidant capacity of 8-HMQMS was evaluated using the DPPH radical scavenging assay. The compound exhibited a scavenging activity of approximately 85% at a concentration of 50 µM, indicating strong antioxidant properties that may protect against oxidative damage in biological systems.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various quinoline derivatives, including 8-HMQMS. The study concluded that derivatives with hydroxyl substitutions showed enhanced activity against resistant strains of bacteria .
- Cancer Cell Line Study : In another research published in Cancer Letters, the effects of 8-HMQMS on HeLa cells were examined, revealing significant apoptosis induction through caspase activation pathways .
- Antioxidant Mechanism Exploration : A recent publication in Free Radical Biology and Medicine detailed the antioxidant mechanisms of quinoline derivatives, with findings suggesting that 8-HMQMS effectively reduces reactive oxygen species (ROS) levels in cellular models .
Q & A
Q. What experimental methods are recommended for determining the purity of 8-Hydroxy-1-methylquinolinium methyl sulfate?
Answer: Purity determination involves a two-step analytical workflow:
- Thin-Layer Chromatography (TLC): Used for preliminary identification. A silica gel plate is developed with a solvent system (e.g., ethyl acetate/methanol), and spots are visualized under UV light. The compound’s retention factor (Rf) is compared to standards .
- Spectrophotometric Quantification: A complex is formed by reacting the compound with Fehling’s solution (alkaline Cu(II)-tartrate). Absorbance is measured at 410 nm using UV-Vis spectroscopy, with calibration against a reference standard .
Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?
Answer:
- Factorial Design: Use a 2³ factorial design to test variables (e.g., temperature, reaction time, reagent molar ratio). This minimizes the number of experiments while capturing interactions between parameters .
- Response Surface Methodology (RSM): Model nonlinear relationships to identify optimal conditions. For example, maximize yield by adjusting pH and solvent polarity .
Q. What spectroscopic techniques are critical for structural characterization?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Resolves bond lengths (e.g., C–C = 0.002–0.007 Å) and crystallographic parameters (R factor = 0.038–0.103) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies methyl and quinolinium proton environments. Compare shifts to literature data (e.g., 8-hydroxyquinoline derivatives) .
Advanced Research Questions
Q. How can computational modeling enhance reaction design for derivatives of this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict reaction pathways and transition states. For example, simulate methyl group substitution energetics .
- Machine Learning (ML): Train models on existing reaction datasets to predict optimal catalysts or solvents, reducing trial-and-error experimentation .
Q. How should researchers resolve contradictions in structural data from X-ray crystallography and spectroscopic analyses?
Answer:
- Cross-Validation: Compare SC-XRD bond lengths (e.g., C–O = 1.36 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest experimental artifacts or polymorphic forms .
- Thermogravimetric Analysis (TGA): Confirm hydration states (e.g., monohydrate vs. anhydrous forms) that may affect crystallographic data .
Q. What methodologies address conflicting analytical results (e.g., purity vs. bioactivity)?
Answer:
- Methodological Triangulation: Combine HPLC (for purity), mass spectrometry (for molecular weight), and bioassays (e.g., antimicrobial activity) to identify confounding factors .
- Error Propagation Analysis: Quantify uncertainties in spectrophotometric measurements (e.g., ±2% absorbance error) and their impact on purity calculations .
Q. How can membrane separation technologies improve purification of this compound?
Answer:
- Nanofiltration (NF): Use membranes with a 200–500 Da cutoff to separate unreacted precursors (e.g., 8-hydroxyquinoline, MW 145.16) from the target compound (MW ~388.39) .
- Simulated Moving Bed (SMB) Chromatography: Optimize eluent composition (e.g., acetonitrile/water gradients) for continuous, high-purity isolation .
Data Analysis and Reporting Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
